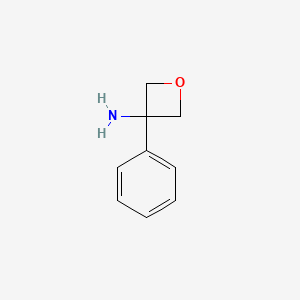

3-Phenyloxetan-3-amine

Description

Significance within Oxetane (B1205548) Heterocyclic Chemistry Research

The oxetane ring, a four-membered ether, is increasingly utilized in medicinal chemistry to improve the physicochemical properties of drug candidates. rsc.org The incorporation of an oxetane can lead to enhanced solubility, reduced metabolic degradation, and improved cell permeability. rsc.org The compound 3-phenyloxetan-3-amine (B593815) is a prime example of this, combining the benefits of the oxetane ring with the synthetic versatility of a primary amine and the structural element of a phenyl group.

The synthesis of 3-aminooxetanes has been a subject of considerable research, as their availability is crucial for their application. nih.gov Traditional methods can be challenging, but newer synthetic routes are making these valuable building blocks more accessible. nih.gov For instance, a recently developed method involves a defluorosulfonylative coupling of sulfonyl fluorides, which forms an oxetane carbocation that can then be coupled with a wide array of amines. nih.gov This method is notable for its tolerance of various functional groups, making it suitable for creating diverse libraries of oxetane-containing molecules. nih.gov

Role as a Privileged Scaffold in Modern Organic Synthesis Research

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. mdpi.commdpi.comnih.gov The this compound structure embodies the qualities of a privileged scaffold. The phenyl group can be readily functionalized to explore interactions with various biological receptors, while the amine group provides a convenient attachment point for building more complex molecules. The oxetane ring itself acts as a bioisostere, a group that can replace another functional group without significantly altering the molecule's biological activity, but with the benefit of improved pharmacokinetic properties. drughunter.comcambridgemedchemconsulting.com

The utility of oxetanes as bioisosteres has been demonstrated in their ability to replace common functional groups like gem-dimethyl or carbonyl groups. rsc.org This replacement can lead to compounds with superior properties, such as increased metabolic stability. drughunter.com For example, the replacement of an amide bond with a 3-aminooxetane motif in certain peptides has been shown to double the compound's stability while maintaining its receptor binding affinity. drughunter.com This highlights the potential of the this compound scaffold in designing new therapeutics with enhanced durability.

Overview of Contemporary Academic Research Trajectories for Oxetanyl Amines

Current research on oxetanyl amines is largely driven by their potential in medicinal chemistry. The focus is on leveraging their unique structural and physicochemical properties to design novel therapeutic agents. One major research trajectory is the use of amino-oxetanes as bioisosteres for benzamides, which are common pharmacophores in many marketed drugs. nih.gov The development of synthetic methods that allow for the easy incorporation of the amino-oxetane core into a wide range of molecules is a key area of investigation. nih.gov

Another significant research direction is the exploration of oxetanyl amines in the context of "escape from flatland," a concept in medicinal chemistry that encourages the use of three-dimensional scaffolds to improve drug properties. digitellinc.com The sp³-rich structure of oxetanes makes them ideal candidates for this strategy. Furthermore, the introduction of fluorine into the oxetane ring, creating structures like 3,3-difluorooxetanes, is being investigated to further modulate the electronic and steric properties of these scaffolds. digitellinc.com

The broader field of oxetane synthesis continues to evolve, with new methods such as visible-light-mediated Paternò–Büchi reactions and ring contractions of five-membered rings providing access to a wider variety of oxetane-based building blocks. beilstein-journals.org These advancements will undoubtedly fuel further exploration into the applications of oxetanyl amines like this compound in diverse areas of chemical research.

Data on Synthetic Accessibility

The accessibility of 3-aminooxetanes is critical for their widespread use. The following table summarizes a modern synthetic approach.

| Reaction Type | Key Features | Advantages |

| Defluorosulfonylative Coupling | Forms a planar oxetane carbocation from sulfonyl fluorides. | Tolerant of a wide range of polar functionalities; suitable for array formats. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-phenyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISUWHJCLGQGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211567-54-2 | |

| Record name | 3-phenyloxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenyloxetan 3 Amine and Analogues

Classical and Established Synthetic Approaches

Established synthetic methodologies for preparing 3-phenyloxetan-3-amine (B593815) and its analogs often rely on robust and well-understood chemical transformations. These routes typically involve the sequential construction of the oxetane (B1205548) ring and the introduction of the key functional groups.

Multi-Step Convergent and Divergent Synthetic Routes

The construction of this compound can be approached through both convergent and divergent synthetic strategies. researchgate.netrsc.org

Divergent Synthesis: A divergent strategy begins with a common intermediate that is diversified to produce a range of analogs. researchgate.net For example, starting from a key precursor like oxetan-3-one, various aryl groups, including phenyl, can be introduced. Subsequent chemical manipulations can then install the amine functionality. This approach is particularly useful for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Intramolecular Cyclization Strategies for Oxetane Ring Formation

The formation of the strained four-membered oxetane ring is a critical step in many synthetic sequences. acs.org Intramolecular cyclization, often a variation of the Williamson ether synthesis, is a common and effective method. acs.orgmagtech.com.cn

This strategy typically involves a 1,3-disubstituted propane (B168953) backbone containing a hydroxyl group and a good leaving group. Treatment of such a precursor with a base promotes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the leaving group to form the C-O bond of the oxetane ring. The yields of these reactions can be substrate-dependent due to competing side reactions. acs.org For the synthesis of this compound, the acyclic precursor would need to be appropriately substituted with phenyl and a protected amine or a group that can be converted to an amine.

A notable example involves the one-pot synthesis of oxetanes from diols. The primary alcohol is converted to an iodide via an Appel reaction, followed by base-induced cyclization to yield the oxetane. acs.org

Reductive Amination Pathways Utilizing Oxetan-3-one Precursors

One of the most direct and widely used methods for the synthesis of 3-aminooxetanes involves the reductive amination of an oxetan-3-one precursor. masterorganicchemistry.comwikipedia.org This two-step, one-pot process is highly versatile.

The synthesis begins with the reaction of oxetan-3-one with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com

To synthesize this compound specifically, the starting material would be 3-phenyloxetan-3-one, which is not a common starting point for this specific pathway. More commonly, oxetan-3-one is used to generate a 3-aminooxetane, which could then potentially be arylated. Alternatively, reductive amination of a suitable ketone precursor that already contains the phenyl group is a viable route. google.com

| Amine Source | Reducing Agent | Typical Substrate | Key Features |

|---|---|---|---|

| Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Oxetan-3-one | Forms primary amines. NaBH₃CN is selective for imines over ketones. masterorganicchemistry.com |

| Primary Amine (e.g., Benzylamine) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehyde or Ketone | Forms secondary amines. NaBH(OAc)₃ is a mild and effective reagent. masterorganicchemistry.com |

| Ammonium (B1175870) Acetate | Sodium Borohydride (NaBH₄) | Ketone | A common combination for direct amination. |

Organometallic Reagent Mediated Syntheses (e.g., Grignard Chemistry)

Organometallic reagents, particularly Grignard reagents, are powerful tools for forming carbon-carbon bonds. wikipedia.org In the context of this compound synthesis, a phenyl Grignard reagent (phenylmagnesium bromide) could theoretically be used to introduce the phenyl group. vaia.comacs.org

The reaction of a Grignard reagent with an oxetane typically leads to ring-opening to form a primary alcohol after workup. vaia.comvaia.com For the synthesis of a 3-substituted oxetane, the Grignard reagent would need to react with a suitable electrophilic site on a pre-formed oxetane ring. For instance, the addition of phenylmagnesium bromide to oxetan-3-one would yield 3-phenyl-oxetan-3-ol. This tertiary alcohol could then be converted to the corresponding amine through a variety of functional group interconversion methods, such as a Ritter reaction or by conversion to a leaving group followed by substitution with an amine nucleophile.

| Starting Material | Grignard Reagent | Intermediate Product | Potential Subsequent Steps |

|---|---|---|---|

| Oxetan-3-one | Phenylmagnesium Bromide (PhMgBr) | 3-Phenyloxetan-3-ol | Ritter Reaction (with a nitrile and acid) or Conversion to a leaving group and amination |

Advanced and Catalytic Synthetic Methodologies

Modern synthetic chemistry has seen the development of sophisticated catalytic methods that allow for the highly efficient and stereocontrolled synthesis of complex molecules like this compound.

Asymmetric Synthesis and Enantioselective Desymmetrization of Oxetanes

The production of single-enantiomer drugs is of paramount importance in medicinal chemistry. Asymmetric synthesis provides a direct route to enantiomerically pure compounds. nih.govyoutube.com For this compound, this could involve the use of a chiral catalyst in one of the key bond-forming steps, such as the reductive amination or the Grignard addition.

A powerful strategy for asymmetric synthesis is the enantioselective desymmetrization of prochiral or meso compounds. nsf.govnih.govresearchgate.netnih.gov In this approach, a chiral catalyst selectively transforms one of two identical functional groups in a symmetric starting material, leading to a chiral product with high enantiomeric excess.

For example, a prochiral 3-substituted oxetane could be desymmetrized through a catalytic process. nsf.govnih.gov A chiral Brønsted acid or a transition metal complex could be used to catalyze the ring-opening of the oxetane with a nucleophile, where the facial selectivity of the attack is controlled by the chiral catalyst. While direct examples for this compound are not abundant in the literature, the principle has been demonstrated for related systems, highlighting the potential of this approach. nsf.govnih.govresearchgate.netnih.gov

Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig N-Arylation)

The formation of the crucial carbon-nitrogen bond in 3-aryl-3-aminooxetanes, including the title compound this compound, is effectively achieved through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, stands out as a powerful and versatile method for this purpose. wikipedia.orgorganic-chemistry.org This reaction facilitates the coupling of an amine with an aryl halide or pseudohalide (like a triflate), and its development has significantly broadened the possibilities for synthesizing aryl amines under relatively mild conditions. wikipedia.orgyoutube.com

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. wikipedia.org This is followed by the coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The efficiency and substrate scope of this reaction are highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst. youtube.com Bulky, electron-rich ligands are known to significantly improve reaction outcomes. youtube.com

While direct Buchwald-Hartwig amination on a pre-formed 3-aminooxetane is conceivable, a notable strategy involves the coupling of amines with 3-halo-3-phenyloxetane or, more recently, the use of specialized building blocks. For instance, researchers have developed oxetane sulfonyl fluorides (OSFs) as precursors to access 3-aryl-3-aminooxetanes. doi.org This approach allows for the coupling of various amine nucleophiles with the oxetane scaffold. Another innovative, though metal-free, approach that mirrors the disconnection of an amidation is the defluorosulfonylative coupling of sulfonyl fluorides, which proceed via a planar oxetane carbocation intermediate upon warming, allowing for reaction with a vast library of existing amines. nih.gov

The selection of the catalyst system is critical for a successful Buchwald-Hartwig reaction. A variety of palladium precatalysts, ligands, and bases have been screened for coupling reactions with different amines, demonstrating the need for optimization for each specific substrate pair. nih.gov

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination This table presents generalized data based on typical conditions reported for Buchwald-Hartwig reactions and should be adapted for specific substrates.

| Palladium Precatalyst | Ligand | Base | Solvent | Typical Temperature | Reference |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 °C | nih.gov |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 °C | wikipedia.org |

| Pd(dppf)Cl₂ | (none) | t-BuOLi | Toluene | Room Temp - 100 °C | nih.gov |

| Pd/PTABS | (none) | K₃PO₄ | m-xylene | Room Temperature | organic-chemistry.org |

Photoredox Catalysis and Visible-Light-Mediated Approaches for Amine Derivatization

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical species under exceptionally mild conditions. youtube.com This strategy can be applied to the derivatization of compounds like this compound by forming new bonds at the amine nitrogen or adjacent positions through radical intermediates. youtube.com The fundamental principle involves a photocatalyst that, upon absorbing visible light, becomes an excited-state redox agent capable of single-electron transfer (SET) with an organic substrate. youtube.com

One relevant application is the photoredox-catalyzed decarboxylative coupling of oxetane-containing amino acids. researchgate.net In such a reaction, an oxidized photocatalyst can induce the decarboxylation of an amino acid derivative to generate an α-amino radical, which can then be intercepted by a suitable reaction partner to form a new C-C bond. This method provides a pathway to functionalize the carbon backbone of molecules derived from 3-aminooxetane.

Furthermore, photoredox catalysis can be merged with transition metal catalysis in a dual catalytic system. For example, a photoredox cycle can be used to generate a radical species that then enters a separate nickel-catalyzed cross-coupling cycle, enabling transformations not accessible by either catalyst alone. youtube.com This approach could theoretically be used to couple the 3-aminooxetane moiety with various partners. Another strategy involves the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which has been used to synthesize the oxetane ring of 3-aminooxetane derivatives. acs.org

The generation of nitrogen-centered radicals from amines or their derivatives using photoredox catalysis allows for subsequent functionalization. For instance, an oxidized photocatalyst can accept an electron from an amine to form a radical cation, which can then be trapped by a nucleophile or undergo further reactions. youtube.com

Table 2: Components in a Typical Photoredox Catalytic Cycle

| Component | Example | Function | Reference |

| Photocatalyst | Ru(bpy)₃Cl₂, Ir(ppy)₃ | Absorbs visible light, initiates electron transfer | youtube.com |

| Light Source | Blue LEDs | Excites the photocatalyst | acs.org |

| Substrate | Oxetane amino acid, Amine | Radical precursor | youtube.comresearchgate.net |

| Sacrificial Agent | Reductant or Oxidant | Regenerates the ground-state photocatalyst | youtube.com |

| Solvent | DMF, DMSO, Acetonitrile | Solubilizes reactants, non-interfering | youtube.com |

Electrochemical Synthesis Methods and Exploration of Radical Intermediates

Electrochemical synthesis offers a sustainable and powerful alternative to conventional chemical methods by using electricity to drive redox reactions. youtube.com This approach can generate reactive radical intermediates from stable precursors under mild conditions, often avoiding the need for stoichiometric chemical oxidants or reductants. acs.org While direct electrochemical synthesis of this compound is not widely documented, the principles can be applied to its synthesis or derivatization based on related transformations.

Electrochemical methods are adept at generating radical intermediates. For example, the anodic oxidation of a substrate can remove an electron to form a radical cation, while cathodic reduction can add an electron to form a radical anion. These species can then undergo a variety of subsequent reactions, including bond formation or fragmentation. youtube.com This methodology could be envisioned for the derivatization of the amino group or the phenyl ring of this compound.

The exploration of radical intermediates is central to many electrochemical transformations. For instance, a radical mechanism involving an iodinated intermediate has been proposed in the synthesis of certain oxetane structures. acs.org Furthermore, electrochemical processes have been successfully combined with metal catalysis, such as in the nickel-catalyzed reductive dicarbofunctionalization of vinylarenes, demonstrating the potential for complex bond constructions. doi.org The application of electrosynthesis is seen as a valuable method for creating various nitrogen-containing organic compounds. acs.org Given the utility of electrochemistry in generating amine-derived radicals and executing C-N bond formations, its application to the synthesis and functionalization of the 3-aminooxetane scaffold represents a promising area for future research.

Strategic Considerations in Synthetic Process Development

The development of a commercially viable synthetic process for this compound and its analogues requires careful consideration of efficiency, sustainability, and scalability. Modern synthetic strategies increasingly prioritize green chemistry principles and advanced manufacturing technologies like flow chemistry.

Application of Green Chemistry Principles in Synthetic Design

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances, reduce waste, and improve energy efficiency. boehringer-ingelheim.com Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing routes.

Key green chemistry considerations include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cascade reactions, which form multiple bonds in a single operation, are particularly effective in this regard. rsc.org

Use of Safer Solvents and Reagents: Selecting solvents with lower environmental impact and toxicity.

Energy Efficiency: Employing reactions that can be conducted at ambient temperature and pressure, such as those enabled by photoredox or electrochemical catalysis, reduces energy consumption. youtube.comacs.org

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. rsc.org Palladium-catalyzed reactions, for example, can be highly efficient with very low catalyst loadings. rsc.org

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials. A notable example is the use of CO₂, an abundant and green one-carbon source, in annulation reactions with 3-aminooxetanes to form valuable oxazolidinones. rsc.org

Flow Chemistry and Continuous Synthesis Research

Flow chemistry, or continuous manufacturing, is a process technology that offers significant advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve unstable intermediates. nih.gov Research into the synthesis of oxetane derivatives has highlighted the power of this approach.

A key challenge in synthesizing 3-substituted oxetanes is the generation and use of highly unstable intermediates, such as 3-oxetanyllithium. nih.gov In batch processes, this organolithium species is prone to rapid ring-opening. However, by using a continuous flow microreactor, chemists can generate this unstable nucleophile at low temperatures and immediately react it with an electrophile within milliseconds. nih.gov This precise control over residence time and temperature prevents decomposition and leads to significantly higher yields compared to batch methods. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for a Key Oxetane Intermediate Data derived from a model reaction involving the generation of 3-oxetanyllithium and its reaction with benzophenone.

| Parameter | Batch Process | Flow Process | Advantage of Flow | Reference |

| Reaction Time | Minutes to Hours | Milliseconds to Seconds | Faster, higher throughput | nih.gov |

| Temperature Control | Difficult, potential for hotspots | Precise, excellent heat transfer | Improved safety and selectivity | nih.gov |

| Yield (model reaction) | 19% | 75% | Higher efficiency | nih.gov |

| Handling of Unstable Intermediates | Prone to decomposition | Generated and used in situ | Enables difficult transformations | nih.gov |

| Scalability | Challenging | Straightforward (running longer) | Easier transition to production | doi.org |

The use of flow chemistry not only improves yield and safety but also facilitates process automation and scalability, making it a strategically important consideration for the industrial production of this compound and its analogues. doi.org

Reactivity Profiles and Mechanistic Investigations of 3 Phenyloxetan 3 Amine

Oxetane (B1205548) Ring-Opening Reactions and Associated Mechanisms

The inherent ring strain of the oxetane moiety in 3-phenyloxetan-3-amine (B593815) is a principal driver of its reactivity, making it susceptible to various ring-opening transformations. The regioselectivity of these reactions is a critical aspect, influenced by a delicate interplay of steric and electronic factors. magtech.com.cn

Nucleophilic Ring-Opening Dynamics and Pathways

The oxetane ring of this compound can be opened by a range of nucleophiles. In general, strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the oxygen, a process governed by steric effects. magtech.com.cn However, the substitution pattern of the oxetane ring significantly influences the reaction pathway. For 3,3-disubstituted oxetanes like this compound, nucleophilic attack is generally slower compared to less substituted oxetanes. ethz.ch

The nature of the nucleophile and the reaction conditions dictate the outcome of the ring-opening reaction. For instance, amines, thiols, and alcohols are common nucleophiles employed for this purpose. magtech.com.cn The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons of the oxetane ring, leading to the cleavage of a C-O bond. chemistrysteps.com

Electrophilic Activation and Ring Cleavage Studies

In the presence of acids, the oxetane ring can be activated towards nucleophilic attack. magtech.com.cn This acid-catalyzed ring opening often proceeds with different regioselectivity compared to reactions with strong nucleophiles. Under acidic conditions, weaker nucleophiles can effectively open the ring, with the attack preferentially occurring at the more substituted carbon atom. magtech.com.cn This shift in regioselectivity is attributed to the electronic effect, where protonation of the oxetane oxygen leads to a partial positive charge on the more substituted carbon, making it more electrophilic. magtech.com.cn Lewis acids can also catalyze ring-opening reactions, often favoring attack at the more sterically hindered position. magtech.com.cn

Strain-Release Driven Reactivity Patterns

The high ring strain of the oxetane ring, estimated to be around 106 kJ·mol⁻¹, is a significant thermodynamic driving force for ring-opening reactions. chemistrysteps.comthieme-connect.de This inherent strain makes the oxetane a reactive intermediate, facilitating the formation of new chemical bonds. The release of this strain upon ring-opening contributes to the feasibility of reactions that might otherwise be energetically unfavorable. The 3,3-disubstitution in this compound enhances its metabolic stability against ring-opening under physiological conditions compared to monosubstituted oxetanes.

Amine-Centered Transformations and Reaction Mechanisms

The primary amine group in this compound provides a rich platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

N-Functionalization Reactions (e.g., Acylation, Alkylation)

The nucleophilic nature of the primary amine in this compound allows it to readily undergo N-functionalization reactions. These include acylation and alkylation, which are fundamental transformations in organic synthesis. msu.edu

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. libretexts.org This reaction is typically efficient and proceeds via a nucleophilic acyl substitution mechanism.

Alkylation: The amine can be alkylated using alkyl halides. However, controlling the extent of alkylation can be challenging, as the primary amine can be successively alkylated to form secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts. msu.edulibretexts.org

A summary of representative N-functionalization reactions is provided in the table below.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride | N-(3-phenyloxetan-3-yl)acetamide |

| Alkylation | Methyl Iodide | N-methyl-3-phenyloxetan-3-amine |

Palladium-Catalyzed N-Arylation Mechanistic Studies

Palladium-catalyzed N-arylation, a cornerstone of modern organic synthesis, has been successfully applied to this compound. nih.govnih.gov This reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl group, typically from an aryl halide. nih.gov The mechanism of this transformation is a well-studied catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

The choice of the palladium catalyst and the phosphine (B1218219) ligand is crucial for the success of the N-arylation reaction, influencing both the yield and the selectivity of the process. nih.govbeilstein-journals.org For the N-arylation of primary aliphatic amines like this compound, ligands such as (rac)-BINAP and 2-di-tert-butylphosphinobiphenyl have been shown to be effective. nih.gov In some cases, a one-pot, sequential N-arylation can be achieved by modifying the catalyst system in situ through phosphine ligand exchange. nih.govbeilstein-journals.org

The table below presents data on the palladium-catalyzed N-arylation of this compound hydrochloride with various aryl bromides. rsc.org

| Aryl Bromide | Catalyst System | Product |

| 3-Bromoanisole | [(cinnamyl)PdCl]₂ / t-BuXPhos | N-(3-methoxyphenyl)-3-phenyloxetan-3-amine |

| 1-Bromo-3-methylbenzene | [(cinnamyl)PdCl]₂ / t-BuXPhos | N-(3-methylphenyl)-3-phenyloxetan-3-amine |

| 1-Bromo-4-methoxybenzene | [(cinnamyl)PdCl]₂ / t-BuXPhos | N-(4-methoxyphenyl)-3-phenyloxetan-3-amine |

Stereoselective Transformations and Chiral Pool Applications

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. rsc.org this compound, possessing a stereocenter at the C3 position, is a valuable scaffold for stereoselective transformations. The strategic placement of the amine and phenyl groups on a strained oxetane ring allows for a variety of asymmetric reactions and applications as a chiral building block.

Stereoselective synthesis aims to produce a specific stereoisomer of a product. thieme.de In the context of this compound, this can involve either the resolution of a racemic mixture or, more commonly, the use of chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. nih.gov A key strategy for related compounds involves the enantioselective desymmetrization of 3-substituted oxetanes. For instance, a metal-free process using a confined chiral phosphoric acid catalyst has been developed to access chiral 1,4-benzoxazepines from 3-substituted oxetanes with high enantioselectivity. acs.org This type of transformation highlights a potential pathway for generating chiral derivatives from precursors to this compound. In these reactions, chiral Brønsted acids, such as SPINOL-derived phosphoric acid, can effectively catalyze the reaction, yielding products in high yields (up to 98%) and with significant enantiomeric excess (ee) (up to 94% ee). nih.gov The choice of catalyst is critical, as minor changes to the catalyst structure, such as the electronic properties of substituents on a BINOL scaffold, can significantly impact both the yield and the degree of enantiocontrol. acs.org

The table below summarizes findings for analogous stereoselective reactions, demonstrating the potential for creating chiral molecules based on the oxetane framework.

| Catalyst/Method | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Ref |

| SPINOL-derived phosphoric acid | 3-Substituted Oxetane | Chiral 1,4-benzoxazepine | up to 98% | up to 94% | nih.gov, acs.org |

| (R)-CPA-2 (Chiral Phosphoric Acid) | N-benzyl-3-phenyloxetan-3-amine precursor | Chiral benz beilstein-journals.orgoxazepine | Good | Satisfying | acs.org |

| Iridium-(Cp*) complexes with chiral HA | N-Aryl Imines | Chiral Amine | N/A | up to 98% | nih.gov |

| Rhodium Catalysis | Racemic Allylic Acetate & Secondary Amine | α-Trisubstituted-α-tertiary amine | up to 82% | up to 57% | nih.gov |

Elucidation of Reaction Pathways and Transition States through Mechanistic Probes

Understanding the precise mechanism of a chemical reaction is fundamental to optimizing reaction conditions, predicting outcomes, and designing new transformations. For reactions involving this compound, a combination of experimental and computational methods can be employed to elucidate reaction pathways and characterize transition states. smu.edu

Mechanistic probes often involve kinetic studies to determine the order of the reaction with respect to each component (the substrate, reagents, and catalyst). nih.gov For example, in palladium-catalyzed amination reactions, detailed kinetic analyses have shown that the reaction rate can be independent of the amine concentration, which points to a specific catalytic cycle where the oxidative addition of the aryl halide is the rate-determining step and occurs before the amine coordinates to the metal center. nih.gov Such studies can reveal the true nature of the catalytic species and expose catalyst decomposition pathways that might otherwise obscure the main reaction mechanism. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. mdpi.commdpi.com These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction pathway. bath.ac.uk A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. youtube.com By modeling these states, researchers can gain insight into the factors that control reactivity and selectivity. For instance, in a rhodium-catalyzed asymmetric amination to form α-tertiary amines, DFT calculations revealed that unfavorable steric interactions in one transition state (TS2-Minor) compared to another (TS2-Major) were responsible for the observed enantioselectivity. nih.gov The energy difference between these diastereomeric transition states directly correlates with the enantiomeric excess of the product. nih.gov

In the context of this compound, computational studies could be used to model its participation in reactions such as nucleophilic substitution or metal-catalyzed cross-coupling. A typical computational investigation would involve:

Mapping the Potential Energy Surface: Identifying all stationary points (minima and saddle points) for the proposed mechanism. bath.ac.uk

Transition State Analysis: Locating the transition state structure and confirming it connects the reactant and product via a single imaginary frequency corresponding to the reaction coordinate. mdpi.com

Activation Energy Calculation: Determining the energy barrier (activation energy) of the reaction, which is directly related to the reaction rate. youtube.com

Probing Selectivity: For stereoselective reactions, calculating the energies of the competing transition states that lead to different stereoisomers to rationalize the observed enantiomeric excess. nih.gov

The table below illustrates the types of data obtained from computational studies on related amine reaction mechanisms.

| Computational Method | System Studied | Key Finding | Ref |

| DFT | Rh-catalyzed α-amination | The energy difference between major and minor transition states (ΔΔG‡) explains the high enantioselectivity. | nih.gov |

| DFT | Ag-catalyzed three-component coupling | Identification of a C-C bonding transition state (TS5) with a unique imaginary frequency of –134.8 cm⁻¹. | mdpi.com |

| DFT | Amine-aldehyde condensation | Wiberg Bond Index (WBI) analysis showed the decrease in bond order for C-O and N-H bonds, confirming bond breakage. | mdpi.com |

| AIMD (Ab initio molecular dynamics) | Dirhodium-catalyzed C-H insertion | Revealed multiple accessible channels post-transition state, explaining byproduct formation that is not predicted by traditional transition state theory. | escholarship.org |

By applying these experimental and computational probes, a detailed, atomistic understanding of the reactivity of this compound can be achieved, paving the way for its rational application in synthesis.

Derivatization Strategies and Synthesis of Structural Analogues for Academic Exploration

Design Principles for Modulating Molecular Scaffolds

The derivatization of the 3-phenyloxetan-3-amine (B593815) scaffold is guided by established principles of medicinal chemistry and chemical biology. The oxetane (B1205548) ring itself is a desirable feature in modern drug discovery, often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities. nih.gov Introducing an oxetane can lead to significant improvements in metabolic stability and aqueous solubility while reducing lipophilicity (logD) and plasma protein binding. acs.org

The core design principles for modifying this scaffold include:

Structure-Activity Relationship (SAR) Exploration: Systematically altering substituents on the phenyl ring or elaborating the amine functionality helps to map the interactions of the molecule with biological targets. For instance, studies on other phenyl-amino structures have shown that the nature and position of substituents on the aromatic ring can dramatically influence biological activity, converting agonists into antagonists or enhancing selectivity. nih.gov

Physicochemical Property Optimization: Modifications are often aimed at improving absorption, distribution, metabolism, and excretion (ADME) properties. Changing the substitution pattern can modulate properties like lipophilicity, polarity, and metabolic stability. acs.orgnih.gov

Conformational Constraint: The rigid oxetane ring provides a fixed orientation for the phenyl and amino substituents. Further derivatization can introduce additional conformational constraints, which can be beneficial for binding affinity and selectivity.

Vectorial Modification: Attaching functional groups or linkers to specific points on the scaffold allows for the development of chemical probes, such as fluorescently labeled ligands or affinity chromatography tools.

Functionalization at the Oxetane Ring System

While the oxetane ring is generally more stable than its three-membered epoxide counterpart, its inherent ring strain allows for unique chemical transformations. chemrxiv.org Rather than direct substitution on the ring carbons, functionalization often proceeds through reactions that leverage the entire 3-aminooxetane structure.

A significant strategy involves utilizing 3-aminooxetanes as versatile 1,3-amphoteric molecules. rsc.org In this capacity, the amine acts as an internal nucleophile that can trigger a ring-opening, while the oxetane itself presents an electrophilic site. This duality enables intermolecular annulation reactions with polarized π-systems. rsc.orgsemanticscholar.org For example, reaction with isothiocyanates or carbon disulfide can lead to a formal [3+2] cycloaddition, yielding complex heterocyclic systems like iminooxazolidines or thiazolidinethiones. semanticscholar.org These reactions provide a convergent route to novel, structurally diverse molecules built upon the original oxetane framework. rsc.org

While robust, the oxetane ring can be opened under certain conditions, such as treatment with strong acids or specific Lewis acids, which can lead to decomposition or skeletal rearrangement. chemrxiv.orgbeilstein-journals.org This reactivity must be considered when planning synthetic routes involving modifications at other parts of the molecule.

Substitution Pattern Variations on the Phenyl Moiety

Varying the electronic and steric properties of the phenyl ring is a cornerstone of SAR studies. The most common strategy to achieve diverse substitution patterns on the phenyl moiety of this compound does not involve direct electrophilic aromatic substitution on the final compound. Instead, the synthesis typically begins with an already substituted aromatic precursor.

A general and effective method involves the use of organometallic reagents. acs.org The synthesis can commence with a substituted bromobenzene (B47551) or iodobenzene, which is converted into a corresponding phenyllithium (B1222949) or Grignard reagent. This organometallic species is then added to oxetan-3-one to produce a 3-aryl-3-hydroxyoxetane intermediate. acs.orgdoi.org Subsequent chemical steps can then convert the tertiary hydroxyl group into the desired amine functionality. This approach allows for the introduction of a wide array of substituents at the ortho, meta, or para positions of the phenyl ring. The choice of substituents can range from simple alkyl and alkoxy groups to halogens and trifluoromethyl groups, each selected to probe specific interactions or modulate physicochemical properties. mdpi.com

| Position | Substituent (R) | Rationale for Exploration |

|---|---|---|

| Para (4-) | -Cl, -F | Modulate electronics, improve metabolic stability, fill hydrophobic pockets. |

| Meta (3-) | -CF3, -OCF3 | Strongly electron-withdrawing; can significantly alter pKa and binding modes. mdpi.com |

| Para (4-) | -OCH3 | Electron-donating; can act as a hydrogen bond acceptor. |

| Ortho (2-) | -CH3, -Cl | Introduce steric bulk to influence the dihedral angle between the phenyl ring and the oxetane. |

| Meta/Para (3-, 4-) | -CN | Potent electron-withdrawing group and potential hydrogen bond acceptor. nih.gov |

Elaboration of the Amine Functionality to Higher Order Amines

The primary amine of this compound is a versatile chemical handle for extensive derivatization. Standard organic chemistry methods can be employed to convert it into secondary amines, tertiary amines, amides, sulfonamides, and other nitrogen-containing functional groups. organic-chemistry.org

N-Alkylation: The reaction of the primary amine with alkyl halides can produce secondary and tertiary amines. libretexts.org However, this reaction can be difficult to control, often resulting in a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. chemguide.co.uk

Reductive Amination: A more controlled method for preparing secondary and tertiary amines is reductive amination. libretexts.org This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120). libretexts.orgyoutube.com

N-Acylation: The primary amine readily reacts with acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. youtube.commdpi.com Similarly, reaction with sulfonyl chlorides yields sulfonamides. These derivatives are valuable for exploring hydrogen bonding interactions. The resulting amides can be subsequently reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to furnish tertiary amines. youtube.com

| Target Derivative | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Secondary Amine | 1. Aldehyde (R-CHO) 2. NaBH3CN | -NH-CH2-R |

| Tertiary Amine | 1. Ketone (R1COR2) 2. NaBH3CN | -N(CH(R1R2))2 (from dialkylation) |

| Amide | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | -NH-CO-R |

| Sulfonamide | Sulfonyl Chloride (R-SO2Cl), Base | -NH-SO2-R |

| Tertiary Amine (from Amide) | 1. Acyl Chloride (R-COCl) 2. LiAlH4, then H2O | -N(Alkyl)-CH2-R |

Synthesis of Chiral Derivatives and Enantiomers for Stereochemical Studies

Since the 3-position of the oxetane is a prochiral center, this compound is a chiral molecule. The synthesis and separation of its individual enantiomers are critical for stereochemical studies, as different enantiomers of a compound often exhibit distinct biological activities.

Several strategies can be employed to access enantiomerically pure or enriched derivatives:

Chiral Resolution: A racemic mixture of this compound or its derivatives can be separated into individual enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization. Alternatively, preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for resolving enantiomers. researchgate.netmdpi.com

Asymmetric Synthesis via Chiral Auxiliaries: A chiral auxiliary can be used to direct the stereochemical outcome of a reaction. For instance, the reductive amination of oxetan-3-one can be performed with an enantiopure chiral amine (e.g., a phenylethylamine derivative). google.com This creates a diastereomeric intermediate, and subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched primary amine. google.com

Asymmetric Catalysis: The development of a catalytic asymmetric synthesis would be a highly efficient approach. This could involve the enantioselective addition of a nitrogen source to a precursor or the asymmetric synthesis of the 3-aryl-3-hydroxyoxetane intermediate. For example, methods involving the stereospecific isomerization of α-chiral allylic amines have been developed to create products with remote chiral centers, showcasing a relevant synthetic strategy. nih.gov

The absolute stereochemistry of the separated enantiomers can be determined by techniques such as X-ray crystallography of the molecule or a suitable crystalline derivative. mdpi.com

Computational and Theoretical Studies on 3 Phenyloxetan 3 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries and predicting molecular stability. In the study of 3-Phenyloxetan-3-amine (B593815), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), would be employed to find the lowest energy conformation of the molecule. researchgate.net

The process involves optimizing the bond lengths, bond angles, and dihedral angles to find a stable structure on the potential energy surface. For instance, the geometry of the oxetane (B1205548) ring, the orientation of the phenyl group, and the conformation of the amine substituent would be precisely determined. The stability of the molecule can be inferred from its total electronic energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A larger HOMO-LUMO energy gap generally implies higher kinetic stability. These calculations are foundational for understanding the molecule's reactivity and physical properties.

Illustrative Data Table: Optimized Geometrical Parameters (DFT/B3LYP) This table presents hypothetical, representative data that would be obtained from DFT calculations for this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-O (oxetane) | 1.45 | O-C-C (oxetane) | 90.5 |

| C-C (oxetane) | 1.54 | C-C-C (oxetane) | 87.0 |

| C-N (amine) | 1.47 | C-C-N | 110.2 |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for predicting electronic properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, along with advanced basis sets, can be used to calculate properties like ionization potential and electron affinity. dovepress.comresearchgate.net

For this compound, these calculations would reveal the energy required to remove an electron (ionization potential) and the energy released upon adding an electron (electron affinity). These parameters are crucial for understanding the molecule's behavior in electron transfer reactions and its potential as an electron donor or acceptor. The choice of method is critical, as different levels of theory can yield varying results, with methods like CBS-QB3 often used as a benchmark for high accuracy. dovepress.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations. Understanding this dynamic behavior is key to comprehending its interactions and function.

Conformational analysis of this compound would involve mapping the potential energy surface as a function of key dihedral angles, such as the rotation around the C-C bond connecting the phenyl group and the oxetane ring, and the C-N bond. researchgate.net This analysis identifies the most stable conformers and the energy barriers between them. researchgate.net

Molecular Dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule over time in a simulated environment, such as in a solvent like water. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations provide a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. This can highlight preferred conformations and the time scales of conformational changes, offering a more realistic picture of the molecule's behavior than static calculations alone. nih.govulisboa.pt

Theoretical Prediction of Reaction Mechanisms and Transition State Structures

Computational methods are invaluable for elucidating the pathways of chemical reactions, including identifying intermediates and the high-energy transition states that connect them. For this compound, theoretical calculations can predict the mechanisms of reactions it might undergo, such as nucleophilic attack by the amine group or reactions involving the oxetane ring.

By mapping the reaction coordinate, researchers can calculate the activation energies for different potential pathways. researchgate.net For example, the reaction of the amine group with an electrophile would be modeled to locate the transition state structure. The geometry and energy of this transition state determine the kinetic feasibility of the reaction. researchgate.net Such studies can explain observed product distributions or predict the outcome of unknown reactions, guiding synthetic efforts.

In Silico Screening and Chemical Space Mapping for Scaffold Design

The 3-phenyloxetane-3-amine core structure can serve as a scaffold for designing new molecules with desired properties, particularly in medicinal chemistry. In silico screening involves computationally evaluating large libraries of virtual compounds derived from this scaffold to identify candidates with high predicted activity or affinity for a biological target. researchgate.netresearchgate.net

Chemical space mapping involves visualizing the distribution of properties (e.g., size, polarity, flexibility) for a set of related molecules. By mapping the chemical space around the this compound scaffold, researchers can identify regions of this space that are likely to yield compounds with desirable characteristics. This approach helps in designing more focused and efficient compound libraries for synthesis and testing, accelerating the discovery of new functional molecules.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can predict various spectroscopic properties, which is extremely useful for interpreting experimental data and confirming molecular structures.

For this compound, DFT and ab initio methods can calculate the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. scispace.com These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to assign specific vibrational modes to the observed peaks.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dntb.gov.ua The calculated chemical shifts for the different hydrogen and carbon atoms in the molecule can aid in the assignment of complex experimental NMR spectra, providing a powerful tool for structural elucidation.

Illustrative Data Table: Predicted Spectroscopic Data This table shows hypothetical, representative data that would be obtained from theoretical calculations for this compound.

| Parameter | Predicted Value |

|---|---|

| Vibrational Frequencies (cm⁻¹) | |

| N-H Stretch | 3450 |

| C-H Stretch (Aromatic) | 3050 |

| C-O-C Stretch (Oxetane) | 980 |

| NMR Chemical Shifts (ppm) | |

| ¹H (N-H) | 2.5 |

| ¹H (Phenyl) | 7.2 - 7.5 |

| ¹³C (Oxetane, C-N) | 65 |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) and two-dimensional (2D) NMR experiments work in concert to provide an unambiguous assignment of all proton and carbon signals in 3-phenyloxetan-3-amine (B593815).

¹H NMR: The proton NMR spectrum provides initial information on the chemical environment of the hydrogen atoms. The phenyl protons are expected to appear in the aromatic region (~7.2-7.5 ppm). The four methylene (B1212753) protons of the oxetane (B1205548) ring are diastereotopic and will appear as distinct signals, likely as doublets or multiplets due to geminal and vicinal coupling, in the range of ~4.5-5.0 ppm. The hydrogens on carbons adjacent to the amine typically resonate around 2.3-3.0 ppm, although the exact shift can vary. libretexts.org The amine (NH₂) protons present a broad singlet that can exchange with D₂O. libretexts.org

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The phenyl group will show signals in the aromatic region (~125-140 ppm). The quaternary carbon attached to both the phenyl group and the nitrogen atom would appear significantly downfield. The two methylene carbons of the oxetane ring are expected in the range of ~70-85 ppm, while the carbon bearing the nitrogen (C-N) is also distinctly shifted. rsc.org

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.eduwikipedia.org It would show correlations between the coupled protons within the phenyl ring and, crucially, would help delineate the coupling relationships between the non-equivalent methylene protons of the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. wikipedia.orgepfl.ch It provides an unambiguous link between each proton signal and the carbon atom to which it is attached, greatly simplifying the assignment of both ¹H and ¹³C spectra. Quaternary carbons are not observed in an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.eduepfl.ch It is vital for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the oxetane methylene protons to the quaternary carbon (C3) and from the phenyl protons to the same quaternary carbon, confirming the connectivity of the entire structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C3 (Quaternary) | - | ~60-75 | H2/H4, Phenyl H |

| C2/C4 (Oxetane CH₂) | ~4.5-5.0 (diastereotopic) | ~75-85 | C3, C4/C2 |

| NH₂ | ~1.5-3.0 (broad) | - | C3 |

| Phenyl C (ipso) | - | ~140-145 | Phenyl H (ortho) |

| Phenyl C (ortho, meta, para) | ~7.2-7.5 | ~125-130 | Other Phenyl C, C3 |

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insight into the structure of this compound in its crystalline form. This technique is particularly valuable for identifying and characterizing polymorphism (the existence of multiple crystalline forms), where different packing arrangements can lead to distinct ssNMR spectra. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding involving the amine group, within the crystal lattice, providing details about the supramolecular structure that are averaged out in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula (C₉H₁₁NO for this compound). nih.govnih.gov The fragmentation pattern observed in the mass spectrum gives structural information based on the stability of the resulting fragments. For amines, the molecular ion peak is typically an odd number due to the presence of a single nitrogen atom (the Nitrogen Rule). libretexts.orgwhitman.edu

Key fragmentation pathways for this compound would include:

α-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of a bond adjacent to the nitrogen atom. whitman.edulibretexts.org For this molecule, cleavage of the C-C bonds of the oxetane ring would be a primary pathway. Loss of a CH₂O fragment from the ring is plausible.

β-Cleavage: Cleavage of the β-bond is also common in amines. whitman.edu In this case, cleavage of the phenyl-C3 bond could occur.

Ring Opening/Cleavage: The strained oxetane ring can undergo cleavage, leading to various fragment ions.

Table 2: Plausible HRMS Fragments for this compound (C₉H₁₁NO, MW: 149.08406)

| m/z (Calculated) | Possible Formula | Description of Loss/Fragment |

| 149.0841 | C₉H₁₁NO | Molecular Ion [M]⁺ |

| 132.0813 | C₉H₁₀N | Loss of OH radical |

| 120.0813 | C₈H₁₀N | α-Cleavage: Loss of CHO |

| 106.0657 | C₇H₈N | Loss of C₂H₃O |

| 77.0391 | C₆H₅ | Loss of C₃H₆NO (Phenyl cation) |

| 72.0449 | C₄H₆N | α-Cleavage product |

| 30.0344 | CH₄N | Common amine fragment [CH₂NH₂]⁺ |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. weizmann.ac.il For this compound, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would unambiguously confirm the puckered conformation of the oxetane ring, a characteristic feature of such four-membered heterocycles. acs.org Crucially, as the molecule is chiral, X-ray analysis of a single crystal grown from an enantiomerically pure sample allows for the determination of the absolute stereochemistry (R or S configuration) at the C3 stereocenter.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. ondavia.com

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would show characteristic absorptions. As a primary amine, it is expected to exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region. libretexts.orgorgchemboulder.com A strong N-H bending (scissoring) vibration would appear around 1580-1650 cm⁻¹. orgchemboulder.com The C-O-C stretching of the oxetane ether will produce a strong band, likely around 1100 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing the non-polar bonds and symmetric vibrations of the molecule. ias.ac.in The symmetric vibrations of the phenyl ring are often strong in the Raman spectrum. While the N-H and O-H stretches are typically weak in Raman, the C-C and C-N skeletal vibrations can provide complementary information to the IR spectrum.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 | Medium | Weak |

| Amine (N-H) | Bending (Scissoring) | 1580-1650 | Medium-Strong | Weak |

| Amine (C-N) | Stretch | 1020-1250 | Medium-Weak | Medium |

| Phenyl (C=C) | Ring Stretch | 1450-1600 | Medium-Strong | Strong |

| Phenyl (C-H) | Stretch | 3000-3100 | Medium-Weak | Strong |

| Oxetane (C-O-C) | Asymmetric Stretch | ~1100 | Strong | Weak |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For an enantiomerically pure sample of this compound, the CD spectrum would show characteristic positive or negative bands (Cotton effects), creating a unique spectral fingerprint for a specific enantiomer. researchgate.net This technique is highly sensitive for determining the enantiomeric excess (ee) of a sample and can be used to assign the absolute configuration by comparing the experimental spectrum to theoretical calculations or to the spectra of structurally related compounds. nih.govutexas.edu In some cases, derivatizing the amine or forming a complex with a metal can induce or enhance the CD signal, facilitating analysis. utexas.edu

Development and Application of Spectroscopic Data in Structure Elucidation Algorithms

The unequivocal structural confirmation of novel or synthesized organic molecules like this compound is fundamentally reliant on a suite of advanced spectroscopic techniques. The integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive chemical fingerprint of the molecule. In recent years, the synergy between experimental spectroscopic data and computational algorithms has become increasingly pivotal in accelerating and refining the process of structure elucidation.

The structural characterization of this compound and its derivatives is a key aspect of its use in synthetic chemistry, particularly as a building block for more complex molecules. While detailed spectroscopic data for the parent compound is not always explicitly published in isolation, its characterization is a prerequisite for the synthesis of its derivatives. The analysis of these derivatives provides substantial insight into the spectroscopic properties of the core 3-phenyloxetane-3-amine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives typically exhibits characteristic signals corresponding to the phenyl, oxetane, and amine protons. For instance, in a series of N-aryl derivatives of this compound, the protons of the oxetane ring appear as distinct doublets. rsc.org The two methylene groups of the oxetane ring are diastereotopic, leading to separate signals. The protons on the carbon adjacent to the oxygen atom typically resonate at a lower field (higher ppm) compared to the protons on the carbon adjacent to the quaternary carbon, due to the deshielding effect of the oxygen atom. The phenyl group protons usually appear as a multiplet in the aromatic region of the spectrum. The amine proton (N-H) signal can be broad and its chemical shift is often concentration and solvent-dependent; in some cases, it can be identified by its exchange with D₂O. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound and its derivatives, the quaternary carbon of the oxetane ring to which the phenyl and amino groups are attached shows a characteristic chemical shift. The carbons of the oxetane ring are also readily identifiable, with the carbon adjacent to the oxygen appearing at a lower field. The phenyl group carbons exhibit signals in the aromatic region, and their specific shifts can be influenced by the substitution pattern on the phenyl ring of the N-aryl moiety. rsc.org

The following table summarizes the ¹H and ¹³C NMR spectral data for selected N-aryl derivatives of this compound, illustrating the application of NMR in their structural confirmation.

| Compound Name | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| N-phenyl-3-phenyloxetan-3-amine | 4.61 (s, 1H), 4.90 (d, J=6.3 Hz, 2H), 4.99 (d, J=6.3 Hz, 2H), 6.29 (d, J=7.9 Hz, 2H), 6.71 (t, J=7.4 Hz, 1H), 7.10 (t, J=7.9 Hz, 2H), 7.30 (t, J=7.4 Hz, 1H), 7.39 (t, J=7.9 Hz, 2H), 7.69 (d, J=7.4 Hz, 2H) | 60.1, 84.2, 114.1, 118.1, 125.4, 127.4, 128.8, 129.2, 141.9, 144.6 |

| N-(3-methylphenyl)-3-phenyloxetan-3-amine | 2.22 (s, 3H), 4.56 (s, 1H), 4.88 (d, J=6.3 Hz, 2H), 4.98 (d, J=6.3 Hz, 2H), 6.13 (d, J=7.5 Hz, 1H), 6.21 (s, 1H), 6.98 (t, J=7.5 Hz, 1H), 7.29 (t, J=7.4 Hz, 1H), 7.38 (t, J=7.4 Hz, 2H), 7.66 (d, J=7.4 Hz, 2H) | 21.6, 60.1, 84.2, 111.1, 115.1, 119.0, 125.4, 127.4, 128.8, 129.0, 138.8, 141.9, 144.5 |

| N-(4-cyanophenyl)-3-phenyloxetan-3-amine | 4.89 (d, J=6.4 Hz, 2H), 4.99 (br s, 1H), 5.00 (d, J=6.4 Hz, 2H), 6.24 (d, J=8.8 Hz, 2H), 7.33 (t, J=7.8 Hz, 1H), 7.41 (t, J=7.8 Hz, 2H), 7.46 (d, J=8.8 Hz, 2H), 7.62 (d, J=7.8 Hz, 2H) | 60.2, 83.8, 101.9, 112.6, 120.5, 125.2, 127.9, 129.1, 133.7, 140.6, 148.8 |

Data sourced from supporting information for a study on N-arylation of oxetanylamines. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound and its derivatives, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed. rsc.org The molecular ion peak ([M+H]⁺) is a key piece of data for confirming the molecular formula. The fragmentation patterns can reveal information about the stability of different parts of the molecule and the nature of the bonds.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorptions for the amine (N-H stretching and bending), the ether linkage in the oxetane ring (C-O-C stretching), and the aromatic phenyl group (C-H and C=C stretching). The N-H stretching vibrations for a primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. rsc.org

The integration of these spectroscopic datasets into structure elucidation algorithms allows for a more automated and reliable determination of chemical structures. These algorithms can compare experimental data with predicted spectra from computational models or with databases of known compounds to propose the most likely structure. This approach is particularly valuable in high-throughput synthesis and discovery chemistry, where large numbers of new compounds are generated.

Applications of 3 Phenyloxetan 3 Amine in Fundamental Chemical Sciences

Utilization as a Chiral Building Block in Asymmetric Catalysis and Synthesis

3-Phenyloxetan-3-amine (B593815), as a chiral α-tertiary amine, represents a valuable class of structural motifs for asymmetric synthesis. rsc.org Chiral amines are fundamental components in the development of pharmaceuticals and other bioactive molecules, primarily because most biological targets are chiral, necessitating a precise stereochemical match for effective interaction. enamine.net The synthesis of chiral amines, particularly those with a stereocenter at the α-position to the nitrogen, is a significant focus in organic chemistry. rsc.orgnih.govrsc.org

The utility of chiral amines like this compound extends to their application as chiral building blocks. sigmaaldrich.com These building blocks are pre-synthesized, optically pure compounds that can be incorporated into a larger molecule, transferring their chirality to the final product. This strategy simplifies the synthesis of complex chiral molecules. enamine.net For instance, chiral amines can be used to synthesize C2-symmetrical secondary amines, which are precursors to valuable ligands like atropisomeric phosphoramidites used in highly enantioselective copper-catalyzed and iridium-catalyzed reactions. sigmaaldrich.com

The development of methods to produce chiral α-tertiary amines has advanced significantly, with strategies including enantioselective additions to ketimines and asymmetric cross-coupling reactions. rsc.org The presence of the rigid oxetane (B1205548) ring in this compound introduces specific conformational constraints that can be exploited in asymmetric transformations. The synthesis of such chiral tertiary amines can be achieved through various methods, including the desymmetric reduction of malonic esters, which provides a versatile route to these valuable compounds. researchgate.net

Table 1: Approaches to Chiral α-Tertiary Amine Synthesis

| Synthesis Strategy | Description | Key Features |

| Enantioselective Mannich Addition | Addition of a nucleophile to a ketimine in the presence of a chiral catalyst. | Direct formation of the C-N and C-C bonds. rsc.org |

| Umpolung Asymmetric Alkylation | Reversal of polarity of an imine derivative followed by alkylation. | Allows for the formation of bonds not accessible through standard reactivity. rsc.org |

| Asymmetric C–N Cross-Coupling | Coupling of a tertiary alkyl electrophile with an amine nucleophile using a chiral transition-metal catalyst. | Forms the C-N bond enantioselectively. rsc.org |

| Desymmetric Reduction | Catalytic, site-selective reduction of a prochiral substrate, such as an aminomalonic ester. | Efficiently creates a chiral center from a symmetrical precursor. researchgate.net |

Development of Novel Methodologies in Organic Synthesis

The unique structural and reactive properties of the oxetane ring have led to the development of new synthetic methodologies. acs.orgresearchgate.net Oxetanes can be synthesized from various building blocks, and their subsequent functionalization provides access to a wide array of derivatives. acs.org The synthesis of 3-substituted oxetanes, including this compound, often relies on the cyclization of appropriately substituted 1,3-diols. mdpi.com

One of the primary methods for synthesizing amines is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. openstax.orglibretexts.org This process involves the initial formation of an imine, which is then reduced to the corresponding amine. openstax.orglibretexts.org This methodology can be applied to synthesize primary, secondary, and tertiary amines. libretexts.org Another significant approach is the Gabriel synthesis, which provides a reliable route to primary amines by alkylating phthalimide (B116566) followed by hydrolysis. libretexts.org

The synthesis of tertiary amines, in particular, can be challenging due to the potential for over-alkylation when using primary or secondary amines as starting materials. libretexts.org Therefore, methods that allow for the controlled synthesis of tertiary amines are of great interest. researchgate.net The development of specialized reagents and catalytic systems continues to expand the toolkit available to organic chemists for amine synthesis. researchgate.net

Table 2: Selected Methods for Amine Synthesis

| Method | Starting Materials | Product Type | Description |

| Reductive Amination | Aldehyde/Ketone + Amine | Primary, Secondary, or Tertiary Amine | Formation of an imine followed by reduction. openstax.org |

| Gabriel Synthesis | Phthalimide + Alkyl Halide | Primary Amine | Alkylation of phthalimide followed by hydrolysis. libretexts.org |

| Alkylation of Amines | Amine + Alkyl Halide | Mixture of Amines, Quaternary Ammonium (B1175870) Salt | Direct reaction that can lead to multiple alkylations. libretexts.org |

| Reduction of Amides | Amide | Amine | Reduction using agents like lithium aluminum hydride. libretexts.org |

Scaffold Design and Chemical Space Exploration in Heterocyclic Chemistry

The oxetane ring is an increasingly important scaffold in medicinal chemistry and drug discovery. acs.orgmdpi.com Its incorporation into molecules can improve properties such as metabolic stability and aqueous solubility. The exploration of chemical space involves creating large libraries of diverse molecules to identify novel compounds with desired activities. youtube.comnih.gov The use of unique scaffolds like this compound is a key strategy in this exploration. chemrxiv.org

The 3-phenyloxetane-3-amine structure can be considered a heterocyclic scaffold that can be systematically modified to generate a library of related compounds. nih.govsciencepublishinggroup.comamazonaws.comresearchgate.net For example, the phenyl group and the amine can be functionalized to explore structure-activity relationships. The oxetane moiety itself can act as a nonclassical isostere for other common chemical groups, such as a carbonyl or a gem-dimethyl group. acs.orgmdpi.com This substitution can lead to improved interactions with biological targets. mdpi.com

The synthesis of diverse libraries based on the oxetane scaffold can be achieved through combinatorial chemistry, where different building blocks are combined in a systematic way. youtube.com Computational methods are often used to guide the design of these libraries and to predict the properties of the resulting molecules, a process known as de novo design. nih.govchemrxiv.org

Table 3: Concepts in Scaffold Design and Chemical Space Exploration

| Concept | Description | Relevance to this compound |

| Scaffold | The core chemical structure of a molecule or a class of compounds. | The 3-phenyloxetane (B185876) unit serves as the core framework. nih.gov |

| Chemical Space | The ensemble of all possible molecules. | Derivatives of this compound expand the explored chemical space. youtube.com |

| Isosterism | The replacement of one atom or group of atoms with another that has similar physical or chemical properties. | The oxetane ring can be an isostere for carbonyl or gem-dimethyl groups. acs.orgmdpi.com |

| Combinatorial Chemistry | The systematic synthesis of large numbers of compounds in a single process. | Can be used to create libraries of this compound derivatives. youtube.com |

Probes for Investigating Molecular Recognition and Interactions in Chemical Biology (non-clinical context)

Chemical probes are small molecules used to study biological systems and processes. nyu.edu this compound and its derivatives have the potential to be developed into such probes for investigating molecular recognition phenomena in a non-clinical chemical biology context. The key to a good probe is its ability to interact specifically with a target molecule, often through non-covalent interactions like hydrogen bonding, and to possess a reporter group that allows for its detection. frontiersin.org

The structure of this compound contains features that are important for molecular recognition. The amine group can act as a hydrogen bond donor, while the oxygen atom in the oxetane ring can act as a hydrogen bond acceptor. uni.lu The phenyl group can participate in π-stacking and hydrophobic interactions. These features allow it to bind to complementary sites on macromolecules.